molecular formula C21H27NO3 B12586048 Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- CAS No. 478855-47-9

Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-

Cat. No.: B12586048
CAS No.: 478855-47-9
M. Wt: 341.4 g/mol
InChI Key: LCRUTXJZKVJNKU-UHFFFAOYSA-N
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Description

Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-: is an organic compound with the molecular formula C21H27NO3 . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its complex structure, which includes methoxy and phenylmethoxy substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of advanced catalytic systems and purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the amide group can produce corresponding amines .

Scientific Research Applications

Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy and phenylmethoxy groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- is unique due to its complex structure, which includes multiple functional groups.

Properties

CAS No.

478855-47-9

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]pentanamide

InChI

InChI=1S/C21H27NO3/c1-3-4-10-21(23)22-14-13-17-11-12-19(24-2)20(15-17)25-16-18-8-6-5-7-9-18/h5-9,11-12,15H,3-4,10,13-14,16H2,1-2H3,(H,22,23)

InChI Key

LCRUTXJZKVJNKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCCC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2

Origin of Product

United States

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